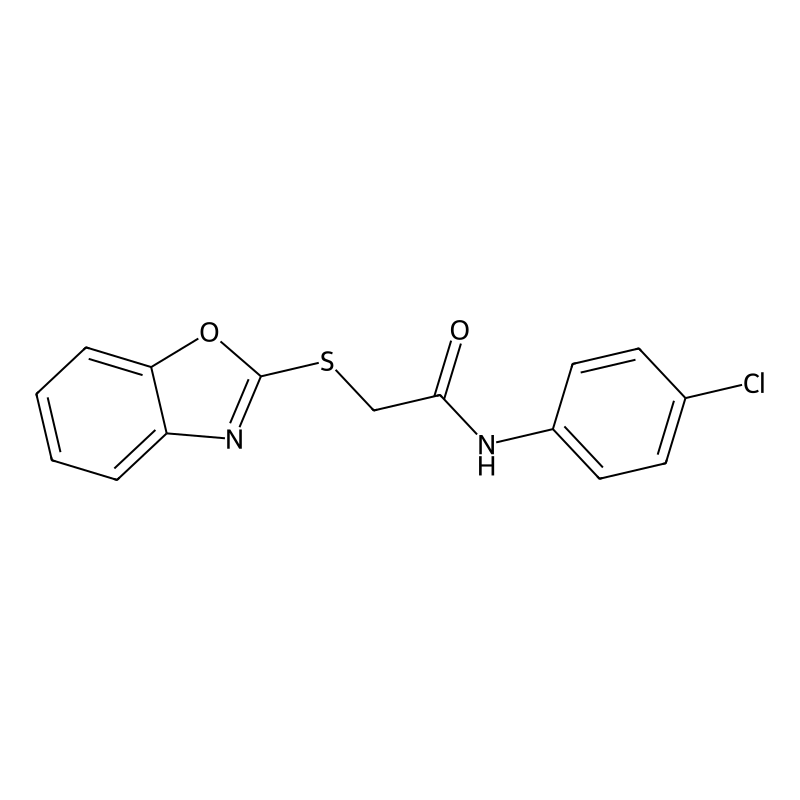

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Research

2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide (2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide) possesses a benzoxazole group, which is a common functional group in various materials with interesting properties. Research in material science could explore the potential applications of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide in areas like:

Organic Light-Emitting Diodes (OLEDs)

Benzoxazole-based materials are known for their electroluminescent properties. Research could investigate whether 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide can be used as a component in OLEDs to generate light.

Polymers

Benzoxazole derivatives are also being studied for their potential use in the development of novel polymers. Research could explore whether 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide can be incorporated into polymers to impart desired properties.

Medicinal Chemistry Research

The presence of an amide bond and a chlorophenyl group in 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide makes it a potential candidate for further investigation in medicinal chemistry. Research could focus on:

Synthesis of Analogs

Researchers could synthesize analogs of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide with modifications to explore their biological activity and potential for drug development [].

In Vitro Studies

In vitro studies could be conducted to assess the interaction of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chlorophenyl)acetamide with specific enzymes or receptors, which could provide clues for its potential therapeutic effects [].

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide is a chemical compound characterized by its unique structure, which includes a benzoxazole moiety and a chlorophenyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms. The compound features an amide functional group, which is significant in medicinal chemistry for its role in biological activity and interaction with various biological targets .

The reactivity of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide primarily involves nucleophilic substitutions and hydrolysis due to the presence of the amide bond. It can undergo reactions typical of amides, such as hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the sulfanyl group may participate in oxidation reactions, potentially leading to sulfoxides or sulfones depending on the reaction conditions.

Research indicates that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide exhibits promising biological activities. It has been evaluated for its potential as an anticancer agent, with studies suggesting that modifications to its structure could enhance its efficacy against various cancer cell lines. The presence of the benzoxazole moiety is often associated with antimicrobial and anti-inflammatory properties, making this compound a candidate for further pharmacological studies .

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes:

- Formation of Benzoxazole: The initial step may involve the cyclization of o-aminophenol with a suitable carbonyl compound to form the benzoxazole ring.

- Sulfanylation: The introduction of the sulfanyl group can be achieved through reaction with a thiol or by using sulfur sources such as thionyl chloride.

- Amidation: The final step involves reacting the benzoxazole derivative with 4-chlorobenzoyl chloride or a similar acylating agent to form the desired amide .

Due to its structural characteristics and biological activities, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new anticancer agents.

- Pharmaceutical Research: In studies aimed at understanding its mechanism of action and therapeutic potential against various diseases.

- Chemical Biology: For exploring interactions with specific enzymes or receptors in biochemical pathways .

Interaction studies are crucial for understanding how 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide interacts with biological targets. In vitro assays can be conducted to assess its binding affinity to specific proteins or receptors involved in disease pathways. These studies may reveal insights into its mechanism of action and guide further modifications to enhance its efficacy and selectivity.

Several compounds share structural similarities with 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide | Contains a benzothiazole instead of benzoxazole | May exhibit different biological properties |

| N-(4-chlorophenyl)-2-thiophenecarboxamide | Contains a thiophene ring | Different electronic properties affecting reactivity |

| 2-(benzothiazol-2-yl)-N-(phenyl)acetamide | Lacks chlorination on phenyl ring | Potentially different pharmacokinetics |

The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide lies in its specific combination of functional groups that may confer distinct biological activities compared to similar compounds. Its potential as an anticancer agent makes it particularly noteworthy for further research in drug development .